3-Pyridinemethanol,2,5-dimethyl-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

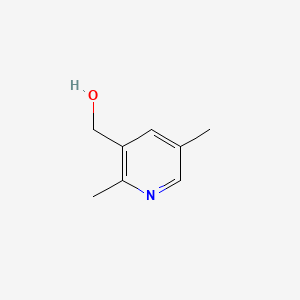

3-Pyridinemethanol,2,5-dimethyl-(9CI) is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of 3-Pyridinemethanol,2,5-dimethyl-(9CI) includes a pyridine ring substituted with two methyl groups at positions 2 and 5, and a hydroxymethyl group at position 3.

Méthodes De Préparation

The synthesis of 3-Pyridinemethanol,2,5-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of 2,5-dimethylpyridine with formaldehyde, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

3-Pyridinemethanol,2,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-Pyridinemethanol,2,5-dimethyl-(9CI) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Pyridinemethanol,2,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also affect the compound’s hydrophobic interactions and overall reactivity .

Comparaison Avec Des Composés Similaires

3-Pyridinemethanol,2,5-dimethyl-(9CI) can be compared with other similar compounds, such as:

2,5-Dimethylpyridine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

3-Pyridinemethanol: Lacks the methyl groups at positions 2 and 5, affecting its chemical properties and uses.

3-Pyridinecarboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical behavior.

The uniqueness of 3-Pyridinemethanol,2,5-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

3-Pyridinemethanol, 2,5-dimethyl-(9CI) (CAS Number: 522465) is a pyridine derivative that exhibits various biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

3-Pyridinemethanol, 2,5-dimethyl-(9CI) is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- IUPAC Name : 2,5-dimethyl-3-pyridinemethanol

The compound features a pyridine ring substituted with two methyl groups and a hydroxymethyl group, which contributes to its biological activity.

1. Vasodilatory Effects

Research indicates that 3-Pyridinemethanol acts as a vasodilator , facilitating blood flow by relaxing vascular smooth muscle. This activity is significant in managing conditions like hypertension and cardiovascular diseases .

2. Antilipemic Properties

The compound has been identified as an antilipemic agent , which means it can help lower lipid levels in the blood. This property is crucial for preventing atherosclerosis and other lipid-related disorders .

4. Antioxidant Activity

The antioxidant properties of 3-Pyridinemethanol contribute to its potential in mitigating oxidative stress-related diseases. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing cellular damage .

The biological activities of 3-Pyridinemethanol can be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation : The compound may inhibit lipid peroxidation processes, reducing oxidative damage to cell membranes.

- Modulation of Nitric Oxide (NO) Production : As a vasodilator, it likely enhances nitric oxide production, promoting vasodilation and improving blood circulation.

- Neuroprotective Pathways : Similar compounds have been shown to activate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of pyridine derivatives similar to 3-Pyridinemethanol:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated vasodilatory effects in animal models, suggesting potential for treating hypertension. |

| Study B (2020) | Reported significant reductions in lipid levels in hyperlipidemic rats treated with pyridine derivatives. |

| Study C (2019) | Highlighted neuroprotective effects through reduced apoptosis in neuronal cell cultures exposed to oxidative stress. |

Propriétés

IUPAC Name |

(2,5-dimethylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)7(2)9-4-6/h3-4,10H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBBDSXKVUTSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.